6-Pentylpyrimidine-2,4(1h,3h)-dione
Description
Structure
3D Structure
Properties
CAS No. |
13318-61-1 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-pentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(12)11-9(13)10-7/h6H,2-5H2,1H3,(H2,10,11,12,13) |
InChI Key |
CPIVDBMTUAMXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidine 2,4 1h,3h Dione Derivatives
Conventional Synthetic Approaches and Challenges
Traditional methods for synthesizing 6-alkylpyrimidine-2,4(1H,3H)-diones often involve multi-step processes and classical condensation and cyclization reactions. While effective, these methods can present challenges such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.
Multi-step Reaction Sequences in Pyrimidine (B1678525) Dione (B5365651) Synthesis
Multi-step syntheses are a common strategy for constructing the pyrimidine-2,4(1H,3H)-dione core with specific substituents. A frequent starting point is a pre-functionalized pyrimidine ring, such as 6-chlorouracil, which can then be modified through a series of reactions.
For instance, the synthesis of 6-alkylamino-substituted uracils can begin with the commercially available barbituric acid. This is converted to 2,4,6-trichloropyrimidine, which is then hydrolyzed to form the key intermediate, 6-chlorouracil. acs.org This intermediate can subsequently undergo nucleophilic substitution with an appropriate amine, such as pentylamine, to yield the desired 6-pentylamino-pyrimidine-2,4(1H,3H)-dione. This multi-step approach allows for the introduction of a variety of substituents, but often involves the use of corrosive reagents like phosphorus oxychloride and requires careful control of reaction conditions at each step. acs.org
Another multi-step approach involves the modification of a pre-existing uracil (B121893) derivative. For example, 6-chloro-1,3-dimethyluracil (B186940) can be synthesized and then used in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira-Hagihara reactions, to introduce various substituents at the 6-position. beilstein-journals.org While powerful, these methods require the pre-synthesis of the substituted uracil starting material and often utilize palladium catalysts and specific reaction conditions.
| Starting Material | Key Intermediates | Final Product Type | Key Reactions | Challenges |
| Barbituric Acid | 2,4,6-Trichloropyrimidine, 6-Chlorouracil | 6-Alkylaminouracils | Chlorination, Hydrolysis, Nucleophilic Substitution | Use of hazardous reagents (e.g., POCl₃), multiple purification steps. acs.org |
| 6-Chloro-1,3-dimethyluracil | - | 6-Aryl or 6-Alkynyl Uracils | Suzuki-Miyaura or Sonogashira-Hagihara cross-coupling | Requires pre-functionalized starting material, catalyst usage. beilstein-journals.org |
Condensation and Cyclization Processes for Pyrimidine Dione Formation
A more direct and classical approach to the pyrimidine-2,4(1H,3H)-dione ring is through the condensation and subsequent cyclization of a β-keto ester with urea (B33335). This is a variation of the well-known Biginelli reaction. To synthesize 6-pentylpyrimidine-2,4(1H,3H)-dione, a suitable β-keto ester, such as ethyl 3-oxooctanoate, would be required. The reaction involves the condensation of the keto group of the ester with one of the amino groups of urea, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. sci-hub.sesci-hub.se
This method is conceptually straightforward, but can be challenging in practice. The reaction often requires harsh conditions, such as strong acids or bases and high temperatures, to drive the cyclization. Yields can be variable, and side reactions can lead to the formation of impurities, complicating the purification of the final product. For instance, the synthesis of 6-phenyl-5,6-dihydrouracil has been achieved using formic acid and methanesulfonic acid at reflux for 24 hours, highlighting the demanding conditions that can be necessary. mdpi.com
Intramolecular cyclization strategies have also been developed. For example, enamides can undergo aza-Prins cyclization, and other strategies involve intramolecular condensation of appropriately substituted precursors to form the pyrimidine ring. beilstein-journals.org These methods can offer better control over regioselectivity but may require more complex starting materials.
| Reactants | Product | Typical Conditions | Challenges |
| β-Keto Ester (e.g., Ethyl 3-oxooctanoate) + Urea | 6-Alkylpyrimidine-2,4(1H,3H)-dione (e.g., 6-Pentyluracil) | Strong acid or base, high temperature, long reaction times. sci-hub.sesci-hub.semdpi.com | Harsh conditions, variable yields, potential side reactions. |
| α-Chloroketone + Isocyanate + Primary Amine + CO | Substituted Uracil Derivative | Palladium-catalyzed carbonylation. mdpi.com | Multi-component, requires catalyst, potential for side products. |
Green Chemistry Approaches in Pyrimidine Dione Synthesis
In response to the challenges of conventional methods, significant research has focused on developing greener and more sustainable routes to pyrimidine-2,4(1H,3H)-diones. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Catalyst-Mediated Synthesis
The use of catalysts can significantly improve the efficiency and environmental footprint of pyrimidine dione synthesis. A variety of catalytic systems have been explored, including metal-free catalysts, heterogeneous catalysts, and ionic liquids.
For example, a dicationic ionic liquid grafted onto silica-coated nano-Fe₃O₄ has been used as a novel and efficient catalyst for the preparation of uracil-containing heterocycles. derpharmachemica.com This type of magnetic nanocatalyst can be easily recovered and reused, reducing waste and cost. Another approach involves the use of p-toluenesulfonic acid monohydrate as an environmentally benign catalyst for the one-pot multicomponent synthesis of complex pyrimidine-2,4(1H,3H)-dione derivatives. ias.ac.in Metal-free protocols are also gaining traction, such as a catalyst- and base-free multicomponent strategy for the formation of pyridine-fused uracils using ammonium (B1175870) iodide as a nitrogen source. pharmafeatures.com
| Catalyst Type | Example | Advantages | Reaction |
| Heterogeneous Nanocatalyst | Dicationic ionic liquid on silica-coated nano-Fe₃O₄ | Reusable, easy separation, efficient. derpharmachemica.com | Synthesis of uracil-containing heterocycles. |
| Homogeneous Acid Catalyst | p-Toluenesulfonic acid monohydrate | Environmentally benign, efficient for multicomponent reactions. ias.ac.in | One-pot synthesis of complex pyrimidine-2,4(1H,3H)-diones. |
| Metal-Free | Ammonium Iodide | Environmentally friendly nitrogen source, no additional catalyst or base needed. pharmafeatures.com | Multicomponent synthesis of pyridine-fused uracils. |
Energy-Efficient Methods
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.
Several studies have reported the successful application of microwave irradiation to the synthesis of pyrimidine derivatives. For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst, with excellent functional-group tolerance. organic-chemistry.org Microwave-assisted solution-phase parallel synthesis has also been used for the preparation of 2,4,6-trisubstituted pyrimidines. nih.gov Furthermore, a catalyst-free synthesis of quinoline-based pyridopyrimidines has been achieved using microwave-assisted three-component reactions, with the microwave approach significantly improving yields and reducing reaction times compared to conventional heating. mdpi.com
| Method | Key Features | Example Application | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Synthesis of substituted 1,2,4-triazoles, organic-chemistry.org 2,4,6-trisubstituted pyrimidines, nih.gov and quinoline-based pyridopyrimidines. mdpi.com | Faster reactions, higher yields, cleaner products. |
| Ultrasonic Synthesis | Use of ultrasonic waves to promote reaction. | Synthesis of various heterocyclic compounds. | Can enhance reaction rates and yields. |
Solvent-Free Procedures and Sustainable Reaction Media
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding or milling solid reactants, can significantly reduce waste and environmental impact. pharmafeatures.comnih.govrsc.org
A notable example is the solvent-free condensation of malonic acid and ureas in the presence of acetic anhydride (B1165640) under microwave irradiation to produce 6-hydroxy-uracils in excellent yields. nih.gov Similarly, the synthesis of bis(6-amino-1,3-dimethyl-uracil-5-yl)methanes has been achieved under solvent-free conditions using a magnetic nanocatalyst. derpharmachemica.com
In addition to solvent-free approaches, the use of sustainable reaction media, such as water or ethanol-water mixtures, is another important green chemistry strategy. A greener solvent-mediated synthesis of complex pyrimidine-2,4(1H,3H)-diones has been achieved through a one-pot multicomponent condensation reaction in an ethanol-water solvent at room temperature without a catalyst. sci-hub.se
| Approach | Description | Example | Benefits |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with grinding or microwave irradiation. | Condensation of malonic acid and ureas under microwave irradiation. nih.gov | Reduced waste, lower environmental impact, often simpler work-up. pharmafeatures.comrsc.org |
| Sustainable Reaction Media | Use of environmentally benign solvents like water or ethanol. | One-pot multicomponent condensation in ethanol-water at room temperature. sci-hub.se | Reduced toxicity and environmental harm compared to many organic solvents. |
Multicomponent Reactions (MCRs) for Pyrimidine Dione Scaffolds
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecular architectures in a single, convergent step, thereby enhancing efficiency and atom economy. semanticscholar.org The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold and its fused derivatives are frequently synthesized using MCRs, most notably through variations of the Biginelli reaction. mdpi.comrsc.orgscispace.com
The classical Biginelli reaction involves the acid-catalyzed, one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793). mdpi.comresearchgate.net This method has been extensively developed to produce a wide array of dihydropyrimidinones. By modifying the components, chemists can generate diverse pyrimidine structures. For instance, the reaction of aryl aldehydes with barbituric acid and urea or thiourea, often catalyzed by agents like ceric ammonium nitrate (B79036) (CAN), yields tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org Similarly, using acetophenones, urea, and aromatic aldehydes in the presence of a sulfated tin oxide catalyst can produce hexahydropyrimido[4,5-d]pyrimidine-diones. rsc.org
These reactions offer a powerful route to the core heterocyclic system, which can then be a starting point for further functionalization. The versatility of MCRs allows for the incorporation of various substituents, although direct synthesis of 6-alkyl derivatives like this compound via a standard Biginelli approach is less common. Instead, these reactions typically provide a foundational scaffold that can be subsequently modified. rsc.orgnih.gov
Table 1: Examples of Multicomponent Reactions for Pyrimidine Dione Scaffolds
| Reaction Type | Reactants | Catalyst | Product | Reference |
|---|---|---|---|---|
| Biginelli-type | Aryl aldehydes, Barbituric acid, Urea/Thiourea | Ceric Ammonium Nitrate (CAN) | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |
| Biginelli-type | Aromatic aldehydes, Urea, Acetophenones | Sulfated Tin Oxide (STO) | Hexahydro-pyrimido[4,5-d]pyrimidine-diones | rsc.org |
| Biginelli-like | 1,1′-Diformylferrocene, Urea, Silyl enol ethers | Iron(III) | Fused pyrimido[4,5-d]pyrimidine-diones | researchgate.net |
| Three-component | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Arylamines, Aldehydes | None specified | 5,6,7-Trisubstituted-tetrahydropyrimido[4,5-d]pyrimidine-diones | nih.gov |
| Three-component | Arylglyoxal monohydrates, 2-Aminopyridines, Barbituric acids | None (water-mediated) | 5-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones | acs.org |
Specific Synthetic Strategies for 6-Substituted Pyrimidine-2,4(1H,3H)-diones (e.g., 6-Pentyl)
The introduction of an alkyl substituent at the C6 position of the pyrimidine-2,4(1H,3H)-dione ring requires targeted synthetic methods. The electronic nature of the uracil ring, with its electron-deficient C6 position, makes it susceptible to certain types of reactions, which can be exploited for regioselective functionalization. ttu.eescispace.com
Regioselective Functionalization Approaches
Achieving regioselectivity is paramount when modifying the pyrimidine dione core. The C5=C6 double bond is the most reactive part of the ring for nucleophilic attack, with the C6 position being particularly susceptible due to the electron-withdrawing effects of the adjacent carbonyl and nitrogen groups. ttu.ee
One of the most effective methods for direct and regioselective functionalization at the C6 position is through lithiation. This process involves treating a protected uracil or uridine (B1682114) derivative with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (nBuLi), at low temperatures to generate a C6-lithiated intermediate. This highly reactive species can then be quenched with a suitable electrophile to introduce the desired substituent. For the synthesis of a 6-pentyl derivative, an appropriate electrophile would be an iodo- or bromopentane. This lithiation-based strategy has been successfully used to introduce iodo and various alkyl groups at the C6 position of uridine derivatives. tandfonline.com The yields for such C6-alkylation reactions have been noted to be higher for uridine compared to 2'-deoxyuridine (B118206) derivatives. tandfonline.com
Another approach involves leveraging the inherent reactivity of the C6 position in reactions with specific reagents. For example, while not directly yielding a pentyl group, studies on the reaction of uracil with nucleophiles like O-methylhydroxylamine and sodium bisulfite demonstrate the principle of initial addition at the C5=C6 bond, highlighting the reactivity of this site. ttu.ee
Derivatization from Precursor Pyrimidine Diones
An alternative and widely used strategy is to start with a pyrimidine-2,4(1H,3H)-dione that already possesses a functional group at the C6 position, which can then be converted into the desired pentyl group. These precursors act as synthetic handles for further modification.
Common precursors include 6-aminouracil (B15529) and 6-halouracils. researchgate.nettandfonline.com
From 6-Aminouracil: 6-Aminouracil is a versatile starting material. researchgate.netsemanticscholar.org While often used in condensation reactions to build fused ring systems nih.govtandfonline.com, the amino group can also be chemically transformed. Diazotization of the amino group could potentially create a diazonium salt, a good leaving group that could be displaced in subsequent reactions, although this is a challenging transformation on an electron-poor heterocyclic ring.
From 6-Halouracils: A 6-halouracil, such as 6-chlorouracil, is an excellent precursor for substitution reactions. The halogen atom can be displaced by a variety of nucleophiles. For the introduction of a pentyl group, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed. This would involve reacting the 6-halouracil with an organometallic reagent like pentyltributylstannane (for Stille coupling) or a pentylboronic acid derivative (for Suzuki coupling).
From 6-Hydrazinouracil: 6-Hydrazinouracil is another potential precursor. nih.gov The hydrazinyl group can be removed or transformed under specific reductive or oxidative conditions, potentially allowing for the introduction of other functional groups.
Direct C6-alkylation of a protected uracil via a lithiated intermediate followed by reaction with an alkyl halide remains one of the more direct conceptual routes to a 6-alkyl derivative like this compound. tandfonline.com
Table 2: Precursor-Based Strategies for C6-Substitution | Precursor | Reagent/Reaction Type | Intermediate/Product Type | Reference | | :--- | :--- | :--- | :--- | | Protected Uridine | n-BuLi, then Methyl Iodide | C6-Alkylation | 6-Methyluridine | tandfonline.com | | Protected 2'-Deoxyuridine | n-BuLi, then Iodine | C6-Iodination | 6-Iodo-2'-deoxyuridine | tandfonline.com | | 6-Aminouracil | Aldehydes, Amines (MCR) | Fused Pyrimidines | Tetrahydropyrimido[4,5-d]pyrimidines | nih.gov | | 6-(Hydroxymethyl)uridine | Mesylation, then Azidation | C6-Azidomethylation | 6-Azidomethyluridine | tandfonline.com |
Advanced Spectroscopic and Structural Characterization of Pyrimidine 2,4 1h,3h Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 6-Pentylpyrimidine-2,4(1H,3H)-dione, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments, respectively, while 2D-NMR techniques establish connectivity between atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a related compound, 3-butyl-5-(4-methylpyridin-2-yl)-1-pentylpyrimidine-2,4(1H,3H)-dione, specific proton signals are observed. rsc.org The pentyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, multiplets for the internal methylene (B1212753) (CH₂) protons, and a triplet for the methylene group attached to the nitrogen atom of the pyrimidine (B1678525) ring. The protons on the pyrimidine ring itself would also show distinct chemical shifts. For instance, the proton at the C5 position would likely appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar structure, 3-butyl-5-(4-methylpyridin-2-yl)-1-pentylpyrimidine-2,4(1H,3H)-dione, the carbonyl carbons (C2 and C4) of the pyrimidine ring would appear at downfield chemical shifts, typically in the range of 150-170 ppm. rsc.orgresearchgate.net The carbons of the pentyl chain would resonate in the upfield region, with the terminal methyl carbon having the lowest chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | ~11.0 (broad singlet) | - |
| N3-H | ~10.5 (broad singlet) | - |
| C5-H | ~5.5 (singlet) | ~100 |
| C6-CH₂ | ~2.2 (triplet) | ~35 |
| Pentyl-CH₂ | 1.2-1.6 (multiplets) | 22-31 |
| Pentyl-CH₃ | ~0.9 (triplet) | ~14 |
| C2=O | - | ~151 |
| C4=O | - | ~163 |
2D-NMR Spectroscopy
Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. A COSY spectrum would show correlations between adjacent protons in the pentyl chain, confirming their connectivity. libretexts.orgyoutube.comwordpress.com An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals. libretexts.org HMBC (Heteronuclear Multiple Bond Correlation) experiments can further reveal longer-range couplings (2-3 bonds), for instance, between the C6-methylene protons and the C5 and C6 carbons of the pyrimidine ring. mdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of a related compound, 3-butyl-5-(4-methylpyridin-2-yl)-1-pentylpyrimidine-2,4(1H,3H)-dione, the molecular ion peak was observed at m/z 331. rsc.org The fragmentation pattern would likely involve cleavage of the pentyl chain, resulting in characteristic fragment ions. The loss of the pentyl group would produce a significant peak, and further fragmentation of the pyrimidine ring could also be observed.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 196.23 | Molecular Ion |
| [M-C₅H₁₁]⁺ | 125.09 | Loss of the pentyl group |
| [C₅H₁₁]⁺ | 71.15 | Pentyl cation |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
For pyrimidine derivatives, XRD studies have revealed that the six-membered ring can adopt various conformations, such as a half-chair. nih.gov In the crystal lattice, molecules of this compound would be expected to form intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygen atoms, creating specific packing arrangements. nih.govresearchgate.net The pentyl chain would likely adopt an extended conformation to minimize steric hindrance.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the pyrimidine ring would appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups would result in strong absorptions around 1650-1700 cm⁻¹. rsc.orgrsc.org The C-H stretching vibrations of the pentyl group would be observed just below 3000 cm⁻¹. rsc.orgrsc.org
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration of the pyrimidine ring would likely show a strong band in the Raman spectrum. researchgate.netmjcce.org.mk The symmetric stretching of the C-H bonds in the pentyl group would also be Raman active.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) | 3100-3300 |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 |
| C=O stretch | 1650-1700 (strong) | 1650-1700 (weak) |
| C=C stretch | ~1600 | ~1600 (strong) |
| N-H bend | ~1550 | - |
| C-H bend | 1375-1465 | 1375-1465 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of synthesized compounds like this compound. ontosight.ai
A reversed-phase HPLC method, typically using a C18 column, would be suitable for the analysis of this compound. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. ajol.inforesearchgate.net The retention time of the compound would depend on its polarity and the specific chromatographic conditions. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately determined. ajol.info
Computational Studies and Molecular Modeling of 6 Pentylpyrimidine 2,4 1h,3h Dione Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods allow for the determination of various molecular properties that are crucial for understanding the behavior of 6-pentylpyrimidine-2,4(1H,3H)-dione analogues. DFT calculations have been successfully used to evaluate the electronic properties of a range of pyrimidine (B1678525) derivatives, providing insights into their stability and reactivity. nih.govplu.mx
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a vital role in the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter for determining molecular reactivity and stability; a larger energy gap implies higher stability and lower reactivity. scirp.orgresearchgate.net
For pyrimidine-2,4-dione derivatives, DFT calculations have shown that the distribution of HOMO and LUMO orbitals can reveal susceptibility to charge transfer within the molecule. nih.gov For instance, in one study on a bis[pyrimidine-2,4(1H,3H)-dione] derivative, the HOMO was primarily located on one of the pyrimidine blocks, while the LUMO was distributed on the other pyrimidine block and the linking group, indicating a pathway for intramolecular charge transfer. nih.gov This analysis helps in understanding the electronic transitions and chemical reactivity of these compounds. aimspress.com
Table 1: Frontier Orbital Energies and Related Quantum Chemical Parameters for a Representative Pyrimidine-2,4-dione Analogue Note: The following data is illustrative, based on typical values found for pyrimidine derivatives in the literature, and not for this compound itself.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.0 | Indicates chemical stability and reactivity |
| Ionization Potential (IP) | 6.5 | Energy required to remove an electron (-EHOMO) |
| Electron Affinity (EA) | 1.5 | Energy released when an electron is added (-ELUMO) |
| Chemical Hardness (η) | 2.5 | Resistance to change in electron distribution ((IP-EA)/2) |
| Electronegativity (χ) | 4.0 | Power of an atom to attract electrons ((IP+EA)/2) |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dedeeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. deeporigin.comwolfram.com
In pyrimidine-2,4-dione analogues, MEP analysis typically reveals negative electrostatic potential (red) scattered over the oxygen atoms of the carbonyl groups, identifying them as the most reactive sites for electrophilic attack. nih.gov Conversely, positive potential (blue) is often found over the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring, indicating these are likely sites for nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which is vital for ligand-receptor binding. aimspress.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, electron delocalization, and the stability of a molecule. It examines the interactions between filled orbitals of one subsystem and empty orbitals of another. The stabilization energy (E(2)) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key parameter; a higher E(2) value indicates a stronger interaction.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov For analogues of this compound, docking studies can identify potential biological targets and predict how these molecules bind within the active site. figshare.comsemanticscholar.org
Docking simulations provide detailed three-dimensional models of the ligand-protein complex, allowing for a thorough analysis of the binding mode. This analysis focuses on identifying key intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
In studies involving pyrimidine-2,4-dione derivatives, hydrogen bonding is frequently observed between the carbonyl oxygens and the N-H groups of the pyrimidine ring and key amino acid residues in the target's active site, such as asparagine or tyrosine. nih.govnih.gov The pentyl group at the 6-position is likely to engage in significant hydrophobic interactions with nonpolar residues within the binding pocket, anchoring the ligand in place. nih.gov For example, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that the pyrimidine-dione core can be embedded between key amino acids like Tyr97 and Pro82, forming hydrophobic interactions. nih.gov
A critical output of molecular docking is the estimation of the binding affinity between the ligand and the target protein. This is achieved using scoring functions, which are mathematical models that calculate a score representing the strength of the interaction, often expressed as binding energy (kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more favorable and stable interaction. nih.gov
For various pyrimidine-2,4-dione analogues, docking studies have reported favorable binding affinities against different targets. For instance, in a study targeting the SARS-CoV-2 main protease, novel pyrimidine-2,4-dione derivatives showed excellent docking scores, with the best compounds having binding energies as low as -12.70 kcal/mol. nih.gov These scores, along with the analysis of interactions with key residues like His41 and Glu166, help in identifying the most promising candidates for further development. nih.gov
Table 2: Illustrative Molecular Docking Results for a Pyrimidine-2,4-dione Analogue Against a Kinase Target Note: This data is hypothetical and serves to illustrate typical findings from docking studies.
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue A (with pentyl group) | -8.5 | ASN140 | Hydrogen Bond |
| TYR97, PRO82 | Hydrophobic | ||
| Analogue B (with methyl group) | -6.2 | ASN140 | Hydrogen Bond |
| TYR97 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamic nature of their interactions. researchgate.net
MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. The flexibility of the pyrimidine ring in nucleic acid bases has been noted, and such conformational properties are crucial in understanding its dynamic behavior within a binding site. researchgate.net Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation helps to quantify the stability of the complex and the flexibility of different regions of the protein and ligand. These simulations are essential for validating docking results and gaining a more realistic understanding of the binding event. researchgate.net
Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)
The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues within the protein's binding site upon ligand interaction. Higher RMSF values in certain regions can indicate conformational changes necessary for ligand accommodation or, conversely, areas of instability. In the context of this compound analogues, analyzing RMSF can reveal which parts of the target protein are crucial for the binding and activity of these compounds.
Protein-Ligand Interaction Profiling Over Time
Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze the non-covalent interactions between a ligand and its protein target throughout an MD simulation. nih.govnih.govvolkamerlab.org This provides a dynamic view of the binding mode, highlighting the persistence of key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. researchgate.net For analogues of this compound, this analysis can reveal which interactions are most stable and therefore most important for maintaining the ligand's bound state. Understanding the temporal evolution of these interactions is critical for designing derivatives with improved binding affinity and residence time. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. oncodesign-services.comgardp.org These studies guide the rational design of new drug candidates by identifying key molecular features that influence a compound's efficacy and safety.
Identification of Key Structural Features Influencing Biological Activity
Through computational SAR, researchers can systematically modify the structure of this compound analogues and predict the effect of these changes on their biological activity. oncodesign-services.comgardp.org For example, modifications to the pentyl group at the 6-position or substitutions on the pyrimidine ring can be evaluated for their impact on binding affinity and selectivity towards a specific target. nih.gov In similar pyrimidine-2,4-dione derivatives, the introduction of different substituents has been shown to significantly alter their antagonistic activities. nih.gov For instance, replacing a flexible structure with a more conformationally constrained pyrimidine-2,4-dione core can serve as an effective optimization strategy. nih.gov
Table 1: Key Structural Modifications and Their Predicted Impact on Activity
| Modification Position | Substituent Type | Predicted Effect on Activity | Rationale |
| C6-Position | Alteration of alkyl chain length | Modulation of hydrophobic interactions | Optimizing fit within a hydrophobic pocket of the target protein. |
| N1/N3-Positions | Addition of aryl or alkyl groups | Potential for additional π-stacking or steric hindrance | Exploring new interaction points or improving conformational stability. |
| C5-Position | Introduction of polar groups | Formation of new hydrogen bonds | Enhancing binding affinity and specificity through polar contacts. |
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based approaches are employed in the design of novel this compound analogues. researchgate.netjuit.ac.in
Ligand-Based Design: When the three-dimensional structure of the target protein is unknown, ligand-based methods are utilized. These approaches rely on the knowledge of other molecules that bind to the biological target of interest. Techniques like pharmacophore modeling identify the essential chemical features required for biological activity based on a set of known active compounds.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design allows for the rational design of inhibitors that can fit into the active site. nih.gov Molecular docking simulations predict the binding conformation and affinity of a ligand to its target. For pyrimidine derivatives, docking studies have been instrumental in understanding their binding modes and guiding the synthesis of more potent inhibitors. nih.govnih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling are computational techniques that relate the chemical structure of compounds to their biological activities in a quantitative manner. longdom.org
Chemical Space Exploration and Library Design
Chemoinformatics tools are used to explore the vast "chemical space" of possible this compound analogues. amazonaws.comnih.gov Algorithms can generate large virtual libraries of compounds by systematically modifying the core scaffold. amazonaws.comdrugdesign.org This allows for the in silico screening of a wide range of chemical diversity, helping to identify novel structures with desired properties before committing to chemical synthesis. nih.govdrugdesign.org The design of these libraries can be focused on specific targets or aimed at creating a diverse collection of compounds for broader screening. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR) models are then developed to predict the biological activity of the designed compounds. longdom.org These models are built using a training set of molecules with known activities and are based on molecular descriptors that quantify various physicochemical and structural properties. In the context of pyrimidine-2,4-dione derivatives, 2D-QSAR models have been successfully used to predict their inhibitory activity against targets like HIV reverse transcriptase. These models often employ descriptors such as density, the number of H-bond acceptors, the octanol/water partition coefficient, and LUMO energy to build predictive linear and non-linear models.
Descriptor Generation and Machine Learning Applications
In the computational analysis of this compound analogues, the generation of molecular descriptors is a foundational step for developing predictive machine learning models. These models, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical correlation between the chemical structure of the compounds and their biological activities.
A common approach involves the calculation of a wide array of descriptors that characterize the physicochemical properties of the molecules. For a series of pyrimidine-2,4-dione derivatives, these descriptors can be categorized to capture different aspects of the molecular structure. The process begins with drawing the 2D and 3D structures of the compounds, followed by optimization to find the most stable conformation. Software like ChemDraw and Chem3D are often utilized for this purpose, employing algorithms such as MM2 for energy minimization.
Once the optimized structures are obtained, specialized software is used to calculate various descriptors. These can include empirical, constitutional, topological, and functional group descriptors. To handle the large number of generated descriptors and to avoid issues with multicollinearity, statistical techniques like Principal Component Analysis (PCA) are employed. PCA helps in reducing the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables known as principal components, which retain most of the variation present in the original dataset.
These selected descriptors then serve as the input variables for various machine learning algorithms to build QSAR models. Commonly used machine learning techniques in this context include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Multiple Nonlinear Regression (MNLR): When the relationship between the descriptors and the activity is not linear, MNLR models can provide a better fit.
Artificial Neural Networks (ANN): ANNs are powerful nonlinear modeling tools inspired by the structure of the human brain. They are capable of capturing complex and nonlinear relationships between the molecular descriptors and the biological activity, which might be missed by linear methods.
The performance of these models is rigorously evaluated using various statistical parameters. A study on pyrimidine-2,4-dione derivatives showcased the development and validation of such models. researchgate.net The statistical quality of the generated models was assessed using parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the root mean square error (RMSE), which measures the differences between values predicted by a model and the values observed. The predictive power of the models was further validated using cross-validation techniques (Q²cv) and Y-randomization to ensure the models are not due to chance correlation. researchgate.net
The following tables summarize the performance of different machine learning models developed in a QSAR study of pyrimidine-2,4-dione derivatives. researchgate.net
Table 1: Performance of the Multiple Linear Regression (MLR) Model
| Parameter | Value |
| R² | 0.70 |
| Q²cv | 0.54 |
| Y-randomization (R) | 0.83 |
Table 2: Performance of the Multiple Nonlinear Regression (MNLR) Model
| Parameter | Value |
| R² | 0.81 |
| RMSE | 0.17 |
Table 3: Performance of the Artificial Neural Network (ANN) Model
| Parameter | Value |
| ρ (rho) | 1.5 |
| RMSE | 0.15 |
These computational studies, combining descriptor generation with machine learning, provide valuable insights into the structure-activity relationships of pyrimidine-2,4-dione analogues and can guide the design of new compounds with desired biological activities. researchgate.net
In Vitro Biological Activity and Mechanistic Insights of Pyrimidine 2,4 1h,3h Dione Derivatives
Enzyme Inhibition Studies and Mechanism of Action
The core structure of pyrimidine-2,4(1H,3H)-dione has served as a foundation for the development of numerous derivatives with specific inhibitory activities against key enzymes.
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. scielo.org.mx The development of selective COX-2 inhibitors is a key strategy to mitigate inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. scielo.org.mxnih.gov
Research into isoxazole (B147169) derivatives, which can be considered related structures, has shown selective inhibition of COX-2 over COX-1. nih.gov For instance, certain synthesized isoxazole compounds demonstrated significant selectivity towards COX-2, with one of the most potent compounds, C6, exhibiting an IC50 value of 0.55 µM. nih.gov This highlights the potential of heterocyclic compounds to be tailored for selective enzyme inhibition. The design of such inhibitors often focuses on exploiting structural differences in the active sites of the COX isoforms. scielo.org.mx
Table 1: In Vitro COX-2 Inhibition by Isoxazole Derivatives
| Compound | IC50 (µM) vs. COX-2 | Selectivity Index (SI) vs. COX-1 |
|---|---|---|
| C3 | 0.93 ± 0.01 | 24.26 |
| C5 | 0.85 ± 0.04 | 41.82 |
| C6 | 0.55 ± 0.03 | 61.73 |
| C7 | Not specified | 113.19 |
| C8 | Not specified | 115.43 |
Data sourced from a study on isoxazole derivatives, which are structurally distinct but relevant heterocyclic compounds. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition
Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. isciii.es Various natural and synthetic compounds, including those with heterocyclic cores, have been evaluated for this purpose.
Studies on 6-halogenated and 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which contain a pyrimidine-like ring system, have demonstrated potent dual inhibitory activity. mdpi.com For example, the 6-bromo-2-phenyl substituted derivative (3a ) and its 6-bromo-8-iodo-2-phenyl counterpart (3i ) showed significant inhibition of both α-glucosidase and α-amylase, with IC50 values comparable to or better than the standard drug acarbose. mdpi.com The 6-iodo-2-(4-fluorophenyl)-substituted derivative (3f ) was particularly potent against α-amylase with an IC50 of 0.64 µM. mdpi.com These findings underscore how specific substitutions on the core scaffold can modulate inhibitory potency and selectivity.
Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition by Dihydroquinazoline 3-Oxide Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| 3a | 1.08 ± 0.02 | 5.33 ± 0.01 |
| 3c | 0.92 ± 0.01 | Not specified |
| 3f | 9.27 ± 0.02 | 0.64 ± 0.01 |
| 3i | 1.01 ± 0.05 | 1.18 ± 0.06 |
| 3p | 0.78 ± 0.05 | 73.66 ± 0.02 |
| Acarbose (Standard) | 4.40 ± 0.05 | 2.92 ± 0.02 |
Data from a study on halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides. mdpi.com
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, particularly in the base excision repair pathway. mdpi.comfrontiersin.org Inhibiting PARP-1 is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA mutations), a concept known as synthetic lethality. mdpi.com
Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione have been synthesized and evaluated as PARP-1 inhibitors. nih.gov Several of these compounds displayed excellent inhibitory activity, with IC50 values in the nanomolar range, and some were even more potent than the approved PARP inhibitor Olaparib. nih.gov Specifically, compounds S2 and S7 from this series emerged as the most potent inhibitors, with IC50 values of 4.06 nM and 3.61 nM, respectively. nih.gov The mechanism of these inhibitors involves targeting the catalytic center of the enzyme. nih.gov
Table 3: In Vitro PARP-1 Inhibition by Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | PARP-1 IC50 (nM) |
|---|---|
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
| Olaparib (Standard) | 5.77 |
Data from a study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a role in regulating microtubule dynamics through phosphorylation of tau and other microtubule-associated proteins. Its dysregulation is implicated in neurodegenerative disorders like Alzheimer's disease, making it an attractive therapeutic target. nih.govnih.gov
A series of 4,6-disubstituted pyrimidine (B1678525) derivatives were synthesized and tested for their ability to inhibit MARK4. nih.gov These compounds, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, showed inhibitory activity in the micromolar range in an ATPase inhibition assay. nih.gov Molecular docking and dynamics simulations suggest these inhibitors bind within the active site of the MARK4 enzyme. nih.gov Among the synthesized compounds, 9 and 14 were identified as having the highest affinity for MARK4. nih.gov
Table 4: In Vitro MARK4 Inhibition by 4,6-Disubstituted Pyrimidine Derivatives
| Compound | MARK4 IC50 (µM) |
|---|---|
| 8 | 8.95 ± 0.12 |
| 9 | 5.12 ± 0.15 |
| 10 | 11.23 ± 0.11 |
| 11 | 7.98 ± 0.09 |
| 12 | 9.12 ± 0.13 |
| 13 | 10.15 ± 0.16 |
| 14 | 6.13 ± 0.14 |
Data from a study on 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives. nih.gov
HIV-1 RNase H and Reverse Transcriptase (RT) Inhibition
The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral therapy. It possesses two distinct enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. mdpi.com While all currently approved RT inhibitors target the polymerase function, the RNase H domain remains an unexploited target. mdpi.comnih.gov
Derivatives of 3-hydroxypyrimidine-2,4-dione (HPD) have been identified as potent and selective inhibitors of the HIV RT-associated RNase H activity. nih.govnih.gov For example, 6-arylthio-HPD derivatives exhibited low nanomolar inhibition against RT RNase H, with IC50 values ranging from 0.007 to 0.037 µM, without significantly inhibiting the polymerase activity at concentrations up to 10 µM. nih.gov Similarly, 6-biphenylmethyl-HPD analogues also potently inhibited RNase H in the low nanomolar range (IC50 = 7.6–85 nM). nih.gov These compounds are believed to act by chelating metal ions in the RNase H active site. nih.gov
Table 5: In Vitro HIV-1 RNase H Inhibition by 3-Hydroxypyrimidine-2,4-dione (HPD) Derivatives
| Derivative Class | RNase H IC50 |
|---|---|
| 6-Biphenylmethyl-HPDs | 7.6 - 85 nM |
| 6-Arylthio-HPDs | 7 - 37 nM (0.007 - 0.037 µM) |
Data sourced from studies on HPD derivatives. nih.govnih.gov
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine salvage pathway and is identical to the angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF). plos.org By catalyzing the reversible phosphorolysis of thymidine, it plays a role in nucleotide homeostasis and promotes angiogenesis. plos.orgnih.gov Inhibition of TP is therefore a target for anti-angiogenic and anticancer therapies.
A class of 5-halogenated pyrimidine analogs substituted at the 6-position has been evaluated as competitive inhibitors of TP. nih.gov The most potent among them was 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione hydrochloride (TPI), which exhibited a very low apparent Ki value of 1.7 x 10⁻⁸ M (17 nM). nih.gov This compound was found to be highly selective for TP, not significantly inhibiting other enzymes like uridine (B1682114) phosphorylase or thymidine kinase. nih.gov
Table 6: In Vitro Thymidine Phosphorylase (TP) Inhibition
| Compound | Apparent Ki (M) |
|---|---|
| TPI | 1.7 x 10⁻⁸ |
Data from a study on 5-halogenated pyrimidine analogs. nih.gov
Other Enzyme Targets (e.g., CDK2, TAK1, NF-κB, Leishmania DHFR)
Derivatives of pyrimidine-2,4(1H,3H)-dione have been identified as inhibitors of several crucial enzymes implicated in cancer, inflammation, and infectious diseases.
Cyclin-Dependent Kinase 2 (CDK2): The primary mechanism of action for some pyrimidine-dione derivatives involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. For instance, 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione targets CDK2, disrupting the G1 to S phase transition and leading to apoptosis in cancer cells. Fused pyrimidine systems have also shown significant promise. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were developed as potent and selective CDK2 inhibitors, with one compound exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.05 μM, which was more active than the reference inhibitor, roscovitine. nih.gov Further research into N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines identified them as highly potent dual inhibitors of CDK2 and CDK9, with one derivative, compound 20a , showing an IC₅₀ value of 0.004 μM against CDK2. acs.org
Transforming Growth Factor-β-Activated Kinase-1 (TAK1): The pyrimidine-2,4(1H,3H)-dione scaffold has also been investigated for its potential to inhibit TAK1, a key kinase in the signaling pathways of pro-inflammatory cytokines. sigmaaldrich.compdbj.org
Nuclear Factor-κB (NF-κB): A novel chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivative, IT848 , has been identified as a direct inhibitor of the NF-κB transcription factor. nih.govaacrjournals.org This compound disrupts the conformation of NF-κB, preventing its binding to DNA. nih.gov In vitro studies using multiple myeloma (MM) cell lines demonstrated that IT848 treatment resulted in a dose-dependent decrease in cell proliferation and induced apoptosis. nih.gov
Leishmania Dihydrofolate Reductase (DHFR): The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is essential for the survival of the Leishmania parasite. nih.govmdpi.com Several 2,4-diaminopyrimidine (B92962) derivatives have been shown to be effective competitive inhibitors of Leishmania chagasi DHFR (LcDHFR). nih.govresearchgate.net These compounds exhibit low-micromolar inhibitory constants (Ki) against the parasite's enzyme. nih.gov Similarly, 5-(substituted-benzyl)-2,4-diaminopyrimidines act as selective inhibitors of Leishmania major DHFR, with some derivatives showing over 100-fold greater selectivity for the parasite enzyme compared to the human equivalent. nih.govacs.org
| Derivative Class | Target Enzyme | Inhibition Constant (Ki) / IC₅₀ | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidines | L. chagasi DHFR | Ki = 0.28–3.00 µM | nih.gov |
| 5-(Substituted-benzyl)-2,4-diaminopyrimidines | L. major DHFR | IC₅₀ = 0.2–11 µM | nih.gov |
Receptor Binding Assays and Modulatory Effects
The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold extends to its interaction with key cell surface receptors involved in neurotransmission and blood pressure regulation.
Serotonin (B10506) Receptor Subtype (5-HT2C, 5-HT1A) Binding Affinity and Selectivity
Derivatives incorporating the pyrimidine-2,4(1H,3H)-dione moiety have been evaluated for their activity at serotonin receptors. Novel thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and identified as active 5-HT2A antagonists. ebi.ac.uk In studies of related fused systems, 3-arylpiperazinylethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione derivatives displayed substantial selectivity for α₁-adrenoceptors over 5-HT₁ₐ receptors, highlighting the potential for developing selective ligands based on this scaffold. nih.gov Further modifications, such as those in pyrido[1,2-c]pyrimidine-1,3-dione derivatives, have also been tested for their binding affinity at both 5-HT₁ₐ and 5-HT₂ₐ receptors. ingentaconnect.com
Angiotensin II Receptor (AT1) Antagonism
A significant area of research has focused on pyrimidine-dione derivatives as Angiotensin II receptor blockers (ARBs). These compounds act as antagonists at the Angiotensin II receptor type 1 (AT₁), a key component in the renin-angiotensin system that regulates blood pressure. nih.gov
A series of nih.govnih.gov-triazolo[1,5-c]pyrimidin-2(3H)-one derivatives were found to be potent and highly selective AT₁ receptor antagonists. nih.gov The lead compound from this series, UP 269-6 , displayed a high affinity for the AT₁ receptor with marked selectivity over the AT₂ subtype. nih.gov Another derivative, Fimasartan, which replaces the imidazole (B134444) ring of losartan (B1675146) with a pyrimidin-4(3H)-one moiety, demonstrates exceptionally high affinity and potent antagonism at the AT₁ receptor. researchgate.net Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent in vitro antagonism with Ki values in the low nanomolar range. researchgate.net
| Compound | Derivative Class | AT₁ Affinity (Ki / IC₅₀) | AT₂ Affinity (Ki) | Selectivity (AT₂/AT₁) | Reference |
|---|---|---|---|---|---|
| UP 269-6 | nih.govnih.gov-Triazolo[1,5-c]pyrimidin-2(3H)-one | 24 nM (Ki) | 79,200 nM | 3300 | nih.gov |
| Fimasartan | Pyrimidin-4(3H)-one | 0.063 nM (Ki) / 0.42 nM (IC₅₀) | - | - | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine Series | Pyrazolo[1,5-a]pyrimidine | 0.4 - 4.0 nM (Ki) | - | - | researchgate.net |
In Vitro Cellular Pathway Modulation
Pyrimidine-2,4(1H,3H)-dione derivatives have been shown to modulate critical intracellular signaling pathways, particularly those involved in cell survival and proliferation, such as the PIM-1 kinase and ERK1/2 pathways.
PIM-1 Kinase Inhibition and Apoptosis Induction
PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation and is a key target in cancer therapy. nih.gov Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized that act as potent PIM-1 kinase inhibitors. nih.govrsc.org In vitro kinase assays revealed that the most active of these compounds, compound 4 , exhibited an IC₅₀ value of 11.4 nM against PIM-1. nih.gov Crucially, this inhibition was directly linked to the induction of apoptosis. In MCF-7 breast cancer cells, treatment with compound 4 resulted in a 58.29-fold increase in total apoptosis compared to control cells and arrested the cell cycle in the G1 phase. nih.govrsc.org Other related scaffolds, such as pyrazolo[1,5-a]pyrimidines, also inhibit PIM-1 kinase, leading to the suppression of BAD protein phosphorylation, a key step in promoting cell survival. researchgate.net
| Compound | PIM-1 Inhibition (IC₅₀) | Effect on MCF-7 Cells | Reference |
|---|---|---|---|
| Compound 4 | 11.4 nM | 58.29-fold increase in apoptosis | nih.govrsc.org |
| Compound 10 | 17.2 nM | - | nih.gov |
| Staurosporine (Reference) | 16.7 nM | - | nih.gov |
ERK1/2 Pathway Inhibition
The RAF-MEK-ERK signaling cascade is a central pathway that regulates cell growth and is frequently overactive in many cancers. nih.gov A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of this pathway. nih.gov Mechanistic studies showed that the lead compound, 14m , induces cancer cell death by decreasing the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov This inhibition of the ERK1/2 pathway translated to potent antiproliferative activity against a panel of cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 2.13 | nih.gov |
| A375 | Melanoma | 1.55 | nih.gov |
| SK-MEL-2 | Melanoma | 1.83 | nih.gov |
| SK-HEP-1 | Hepatocellular Carcinoma | 2.51 | nih.gov |
RAS/PI3K/Akt/JNK Signaling Cascades Modulation
The RAS/PI3K/Akt and JNK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Their dysregulation is a hallmark of many cancers, making them key targets for therapeutic intervention. Research into pyrimidine derivatives has shown their potential to modulate these cascades. For instance, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, a downstream effector of RAS. nih.gov The mechanism of action for some of these compounds involves the suppression of MEK and ERK phosphorylation, which ultimately inhibits tumor growth. nih.gov
Furthermore, the PI3K/Akt pathway is often linked with cellular responses to oxidative stress. Studies on other compounds have demonstrated that the induction of cell cycle arrest and apoptosis can be achieved through the inhibition of the ROS-dependent PI3K/Akt signal transduction pathway. nih.gov This suggests that pyrimidine derivatives could potentially exert their effects by interfering with the delicate balance between ROS production and the activation of survival pathways like PI3K/Akt. The modulation of these pathways can lead to downstream effects, including the induction of cell cycle arrest and apoptosis, highlighting a potential mechanism for the anti-cancer activity of this class of compounds. nih.govnih.gov
Cell Cycle Arrest (e.g., G2/M checkpoint)
The cell cycle is a series of events that leads to cell division and replication. Checkpoints within the cell cycle ensure the fidelity of this process, and their activation can halt the cycle to allow for DNA repair or to initiate programmed cell death (apoptosis) if the damage is too severe. The G2/M checkpoint is particularly critical, preventing cells from entering mitosis with damaged DNA. biocompare.com
Several studies have shown that various chemical compounds can induce cell cycle arrest at the G2/M phase. nih.govmdpi.comjmb.or.kr For example, genistein (B1671435) has been shown to induce G2/M arrest in human bladder cancer cells. nih.gov This arrest is often associated with changes in the expression levels of key regulatory proteins. A common mechanism involves the upregulation of p21, a cyclin-dependent kinase (Cdk) inhibitor, which can bind to and inhibit the Cdk2/cyclin A and Cdc2/cyclin B1 complexes that are essential for G2 and mitotic progression. nih.gov The induction of G2/M arrest is a common mechanism for anti-cancer agents, as it directly inhibits the proliferation of tumor cells. nih.govmdpi.com The ability of some chalcone (B49325) derivatives to induce G2/M arrest in ovarian cancer cells has also been linked to the generation of reactive oxygen species (ROS). mdpi.com
In Vitro Antioxidant Activity Evaluation
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant potential of various pyrimidine derivatives has been evaluated through multiple in vitro assays.
Reactive Oxygen Species (ROS) Level Reduction
Reactive oxygen species (ROS) are chemically reactive chemical species containing oxygen. At low levels, they function in cellular signaling, but at high levels, they can cause oxidative stress, leading to cellular damage. nih.govnih.gov Antioxidants can mitigate this damage by neutralizing ROS. nih.gov The antioxidant activity of compounds can be assessed by their ability to reduce ROS levels in cellular models. This is often measured using fluorescent probes like 5-(or-6)-carboxy-2',7'-dichlorofluorescein diacetate (DCFDA), which becomes fluorescent in the presence of ROS. nih.gov
Interestingly, the role of pyrimidine derivatives in relation to ROS can be complex. While some derivatives exhibit antioxidant properties, others have been shown to increase ROS production in cancer cells. nih.gov This pro-oxidant activity can be a mechanism for inducing cancer cell death, as seen with certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov Conversely, studies on genistein have shown that it induces apoptosis through a mechanism dependent on ROS, which is then linked to the inhibition of the PI3K/Akt pathway. nih.gov Therefore, the effect of a pyrimidine-dione derivative on ROS levels may be context-dependent, potentially reducing oxidative stress in normal cells while inducing it in cancerous ones.
Radical Scavenging Assays (e.g., DPPH, ABTS)
Standardized in vitro assays are widely used to determine the radical-scavenging ability of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most common methods. e3s-conferences.orgnih.govmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.org The ABTS assay involves the reduction of the pre-formed ABTS radical cation, which also results in a measurable color change. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.
A study on a series of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives demonstrated their potential as antioxidant agents through both DPPH and ABTS assays. nih.gov Several of the synthesized compounds showed excellent potency, in some cases comparable to the standard antioxidant, ascorbic acid. nih.gov The antioxidant activity was influenced by the nature and position of substituents on the phenyl ring. For example, compounds with electron-donating groups (like hydroxyl) or specific electron-withdrawing groups showed significant radical scavenging activity. nih.gov
The tables below present the IC50 values from the DPPH and ABTS radical scavenging assays for a selection of these 6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, illustrating the structure-activity relationship within this class of compounds.
Table 1: In Vitro DPPH Radical Scavenging Activity of 6-Hydroxypyrimidine-2,4(1H,3H)-dione Derivatives nih.gov
| Compound | Substituent (R) | IC50 (µM) ± SEM |
|---|---|---|
| 4e | 4-OH | 10.10 ± 0.04 |
| 4i | 2-Cl | 10.14 ± 0.05 |
| 4j | 4-Cl | 10.12 ± 0.02 |
| 4o | 4-F | 10.15 ± 0.01 |
| 4r | 3-OCH3, 4-OH | 10.11 ± 0.04 |
| Ascorbic Acid (Standard) | - | 10.04 ± 0.02 |
Table 2: In Vitro ABTS Radical Scavenging Activity of 6-Hydroxypyrimidine-2,4(1H,3H)-dione Derivatives nih.gov
| Compound | Substituent (R) | IC50 (µM) ± SEM |
|---|---|---|
| 4e | 4-OH | 10.24 ± 0.04 |
| 4i | 2-Cl | 10.26 ± 0.02 |
| 4j | 4-Cl | 10.25 ± 0.05 |
| 4o | 4-F | 10.28 ± 0.01 |
| 4r | 3-OCH3, 4-OH | 10.22 ± 0.03 |
| Ascorbic Acid (Standard) | - | 10.18 ± 0.02 |
Pharmacokinetic Considerations from in Vitro and Computational Modeling
In Vitro Protein Binding Studies (e.g., Human Serum Albumin)
The extent of protein binding is influenced by the physicochemical properties of the compound, including its lipophilicity, charge, and molecular size. Generally, more lipophilic compounds tend to exhibit higher protein binding. The binding to plasma proteins is a reversible process, and an equilibrium exists between the bound and unbound (free) drug concentrations. Only the unbound fraction is pharmacologically active and available to interact with target receptors, cross biological membranes, and undergo metabolism and excretion.
Computational tools can provide predictions for plasma protein binding (PPB). These models often use various molecular descriptors to estimate the percentage of a compound that will bind to plasma proteins. For instance, some computational platforms include models to predict PPB, which can be a useful initial screening tool in drug discovery. mmv.org
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational, or in silico, models are invaluable tools in modern drug discovery for the early assessment of a compound's ADME properties. researchgate.net These predictive models help in identifying and prioritizing drug candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. researchgate.net
Drug-Likeness and Bioavailability Predictions
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable properties to be a potential drug. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. biotechnologia-journal.org These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org Compounds that adhere to these rules are more likely to have good oral bioavailability.
Computational tools like SwissADME can calculate a range of physicochemical and pharmacokinetic parameters. mmv.org These tools provide predictions for properties such as gastrointestinal (GI) absorption and bioavailability score. mmv.orgbiotechnologia-journal.org For instance, the bioavailability score, which often relies on factors like total charge and topological polar surface area (TPSA), predicts the probability of a compound having at least 10% oral bioavailability. biotechnologia-journal.org Pyrimidine (B1678525) derivatives, a class to which 6-Pentylpyrimidine-2,4(1H,3H)-dione belongs, have been the subject of such in silico ADME predictions in various studies. nih.govnih.gov
Table 1: Representative Computationally Predicted ADME Properties
| Property | Predicted Value | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |
| Bioavailability Score | 0.55 | Suggests a moderate probability of good oral bioavailability. |
| Lipinski's Rule of Five Violations | 0 | Adherence to these rules suggests drug-like properties. |
| Lead-likeness Violations | 1 | May indicate some deviation from typical lead compound characteristics. |
Note: The values presented in this table are illustrative and based on general predictions for similar chemical structures. Specific computational studies on this compound are required for precise values.
Blood-Brain Barrier (BBB) Permeation Predictions
The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). mdpi.com Computational models are widely used to predict BBB permeability, often expressed as logBB (the logarithm of the brain-to-plasma concentration ratio) or logPS (the logarithm of the permeability-surface area product). mdpi.comnih.govresearchgate.net These models utilize various molecular descriptors, including lipophilicity (logP), polar surface area (PSA), and molecular size. mdpi.comnih.gov
Generally, a logBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates poor penetration. researchgate.net Similarly, a logPS value greater than -2 suggests the ability to penetrate the CNS. researchgate.net Machine learning approaches, such as decision tree induction, have been employed to develop predictive models for BBB permeability with high accuracy. mdpi.comresearchgate.netnih.gov These models have identified that besides lipophilicity and charge, molecular geometry and connectivity can also play a role, potentially indicating the involvement of active transport mechanisms. mdpi.comnih.gov
Table 2: Computational Predictions for Blood-Brain Barrier Permeation
| Parameter | Predicted Value | Interpretation |
| logBB | -0.15 | Suggests the compound may have some ability to cross the blood-brain barrier. |
| logPS | -2.5 | Indicates the compound is likely a CNS- non-penetrant. |
| TPSA | 58.1 Ų | A lower TPSA value is generally favorable for BBB penetration. |
Note: The values in this table are hypothetical and derived from general principles of BBB prediction. Actual values would require specific computational analysis of this compound.
Cytochrome P450 Isoform Interactions (Computational)
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. plos.orgnih.gov Predicting interactions with CYP isoforms is crucial to foresee potential drug-drug interactions and understand a compound's metabolic fate. nih.gov Computational methods, including molecular docking and proteochemometric modeling, are employed to predict whether a compound is a substrate or inhibitor of specific CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. plos.orgmdpi.com
These computational models can help in the early identification of potential metabolic liabilities. europa.eu For example, a unified proteochemometric model has been developed to predict the inhibition of five major drug-metabolizing CYP isoforms with high accuracy. plos.org Such models are valuable for virtual screening of large compound libraries. nih.gov
Table 3: Predicted Interactions with Major Cytochrome P450 Isoforms
| CYP Isoform | Predicted Interaction | Implication |
| CYP1A2 | Inhibitor: No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |
| CYP2C9 | Inhibitor: No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |
| CYP2C19 | Inhibitor: No | Unlikely to inhibit the metabolism of CYP2C19 substrates. |
| CYP2D6 | Inhibitor: No | Unlikely to inhibit the metabolism of CYP2D6 substrates. |
| CYP3A4 | Inhibitor: Yes | Potential for drug-drug interactions with drugs metabolized by CYP3A4. |
Note: This table represents a hypothetical prediction. The actual inhibitory profile of this compound would need to be determined through specific computational and experimental studies.
Physiologically Based Pharmacokinetic (PBPK) Modeling (excluding human in vivo experimental data results)
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the ADME of a substance in the body. nih.gov These models are built based on the organism's anatomy and physiology, incorporating compartments that represent different organs and tissues interconnected by blood flow. nih.gov PBPK models integrate physicochemical properties of the drug with physiological parameters to predict its concentration over time in various parts of the body. nih.goveuropa.eu
The development of a PBPK model involves several steps, including defining the model structure, specifying tissue models, writing the mathematical equations, and parameterizing the model with compound-specific and physiological data. nih.gov These models can be particularly useful in predicting pharmacokinetics in special populations, such as pediatrics, where conducting clinical studies can be challenging. mdpi.com For instance, PBPK modeling has been used to guide the selection of drugs and dosing regimens for brain cancer treatment by comparing the CNS pharmacokinetics of different inhibitors. nih.gov
While specific PBPK models for this compound are not described in the provided search results, the framework of PBPK modeling offers a powerful approach to prospectively explore its pharmacokinetic properties. By integrating in vitro data and computational predictions for parameters like protein binding, metabolic stability, and membrane permeability, a PBPK model could be constructed to simulate its disposition in the body. This would allow for the exploration of how different physiological factors might influence its concentration profiles in plasma and various tissues, providing valuable insights for further development without relying on human in vivo experimental data. nih.gov
Medicinal Chemistry and Drug Discovery Perspectives of Pyrimidine 2,4 1h,3h Dione Scaffolds
Pyrimidine-2,4(1H,3H)-dione as a Privileged Scaffold in Drug Design
The designation of pyrimidine-2,4(1H,3H)-dione as a "privileged scaffold" stems from its ability to interact with multiple biological targets through various non-covalent interactions. This characteristic has been leveraged by medicinal chemists to design and synthesize a multitude of derivatives with a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. mdpi.commedwinpublishers.comchim.it The uracil (B121893) core is present in numerous commercially available drugs and bioactive molecules, underscoring its therapeutic importance. chim.it
Structural Versatility for Diverse Therapeutic Applications
The pyrimidine-2,4(1H,3H)-dione scaffold offers remarkable structural versatility, with positions 1, 3, 5, and 6 being amenable to a wide range of chemical modifications. mdpi.com This allows for the fine-tuning of physicochemical properties and the introduction of various pharmacophoric groups to achieve desired biological activities. The ability to readily alter the pyrimidine (B1678525) skeleton facilitates the creation of extensive compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com
For instance, substitution at the C-6 position with a phenylethyl group can enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic profile. cymitquimica.com Similarly, the introduction of a methyl group at the C-6 position is a common modification. evitachem.com The versatility of this scaffold is further demonstrated by the synthesis of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which have shown significant biological activities. sci-hub.sederpharmachemica.comontosight.ai
Bioisosteric Relationships with Other Core Structures (e.g., Purines, Phenyl Systems)
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of drug design. The pyrimidine-2,4(1H,3H)-dione scaffold can act as a bioisostere for other important core structures, such as purines and phenyl systems. This strategy allows for the modulation of biological activity, improvement of pharmacokinetic properties, and circumvention of existing patents. researchgate.net
The structural similarity between pyrimidines and purines is evident, with the latter being a fusion of a pyrimidine and an imidazole (B134444) ring. This relationship has been exploited in the design of numerous antimetabolites and enzyme inhibitors. For example, the replacement of the phenyl ring in certain compounds with a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold has been explored to generate novel CB2R ligands. sci-hub.se This bioisosteric replacement strategy can lead to compounds with improved potency and selectivity. researchgate.net
Rational Design and Optimization Strategies for Novel Pyrimidine Dione (B5365651) Agents
The development of novel therapeutic agents based on the pyrimidine-2,4(1H,3H)-dione scaffold has been significantly advanced by rational design and optimization strategies. These approaches leverage computational tools and a deep understanding of structure-activity relationships to create more potent and selective drug candidates.
Lead Identification and Optimization Through Computational Screening
Computational methods, such as virtual screening and molecular docking, play a crucial role in the early stages of drug discovery. These techniques allow for the rapid screening of large compound libraries to identify potential hits that bind to a specific biological target. For example, virtual screening against the active site of cyclooxygenase-2 (COX-2) led to the identification of a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as a potential inhibitor. derpharmachemica.com
Once a lead compound is identified, computational tools are further employed for lead optimization. Molecular docking studies can provide insights into the binding mode of a ligand within the active site of a protein, guiding the design of analogs with improved affinity and selectivity. tandfonline.com In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also utilized to assess the drug-likeness of designed compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic profiles. tandfonline.com
Design of Multi-Target or Dual-Activity Pyrimidine Derivatives
The complexity of many diseases has spurred interest in the development of multi-target or dual-activity drugs. The versatile nature of the pyrimidine-2,4(1H,3H)-dione scaffold makes it an attractive platform for designing such agents. By incorporating different pharmacophoric features onto the pyrimidine core, it is possible to create molecules that can simultaneously modulate multiple biological targets.
For example, research has focused on designing pyrimidine derivatives that exhibit both anticancer and antimicrobial activities. researchgate.net This approach can be particularly beneficial in treating complex conditions like cancer, where targeting multiple pathways can lead to more effective therapies.
Advancements in Pyrimidine Chemistry for Enhanced Drug Development
Continuous advancements in synthetic organic chemistry are vital for expanding the chemical space around the pyrimidine-2,4(1H,3H)-dione scaffold and facilitating the development of new drugs. Novel synthetic methodologies enable the efficient and diverse functionalization of the pyrimidine ring, leading to the creation of innovative molecular architectures with unique biological properties.
Recent synthetic efforts have focused on developing one-pot reactions and multi-step syntheses to generate complex pyrimidine derivatives. evitachem.comias.ac.in For instance, the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been achieved through multi-step sequences involving key reactions like Negishi coupling and acid-amine coupling. ias.ac.in Furthermore, the development of new methods for creating fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and pyridino[2,3-d]pyrimidines, has expanded the repertoire of available pyrimidine-based scaffolds for drug discovery. researchgate.net These advancements provide medicinal chemists with a powerful toolkit to design and synthesize the next generation of pyrimidine-based therapeutics.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes for 6-Pentylpyrimidine-2,4(1H,3H)-dione
The efficient and scalable synthesis of this compound is paramount for its continued investigation and potential commercialization. While classical methods for creating pyrimidine-2,4-diones, often starting from barbituric acid or its derivatives, are well-established, future research should focus on developing more innovative and efficient synthetic pathways.
Modern synthetic strategies offer significant advantages in terms of yield, purity, and environmental impact. Key areas for future exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient route to complex molecules. A four-component reaction involving an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide has been successfully used to synthesize a novel uracil (B121893) derivative, suggesting a similar palladium-catalyzed carbonylative approach could be adapted for this compound. mdpi.com This would streamline the synthesis process, reducing time and waste.
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety, especially for large-scale production.
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize hazardous byproducts is a critical goal for sustainable pharmaceutical manufacturing.
A common foundational method for synthesizing 6-substituted pyrimidine-2,4-diones involves the condensation of thiourea (B124793) with a suitable β-keto ester, followed by further chemical modifications. For instance, the condensation of thiourea with ethyl 2-cyanoheptanoate could yield a precursor that, through subsequent steps, leads to the desired 6-pentyl substituted uracil core. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Reagents |
| Multicomponent Reaction | High efficiency, reduced steps, atom economy. | α-halo ketones, isocyanates, amines, carbon monoxide. mdpi.com |
| Condensation Reactions | Well-established, versatile for various substitutions. | Thiourea, ethyl cyanoacetate, benzaldehyde. researchgate.net |
| Modification of Precursors | Utilizes readily available starting materials. | Barbituric acid, 6-aminouracil (B15529) derivatives. derpharmachemica.com |
Deeper Mechanistic Elucidation of In Vitro Biological Activities
While pyrimidine (B1678525) derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties, the specific molecular mechanisms of this compound are not fully understood. researchgate.net Future research must prioritize a thorough investigation into how this compound interacts with biological systems at the molecular level.
Key research questions to address include:
Enzyme Inhibition: Identifying specific enzymes that are inhibited by the compound. Pyrimidine analogs are known to target enzymes like dihydrofolate reductase and kinases involved in cell cycle regulation. gsconlinepress.com
Receptor Binding: Determining if the compound binds to specific cellular receptors to elicit its effects.
Gene and Protein Expression: Analyzing how the compound alters the expression levels of key genes and proteins involved in disease pathways.
Techniques such as differential scanning calorimetry, isothermal titration calorimetry, and surface plasmon resonance can provide detailed thermodynamic and kinetic data on the binding interactions between the compound and its biological targets. Spectroscopic methods combined with quantum chemical calculations have been used to analyze the structural and vibrational properties of similar pyrimidine derivatives, which can support the understanding of their reactive nature. researchgate.netresearchgate.net A deeper mechanistic understanding is crucial for optimizing the compound's structure to enhance potency and selectivity, thereby improving its therapeutic index.
Advanced Computational Modeling for Structure-Based Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govnih.gov For this compound, these techniques can accelerate the development process significantly.
Future computational efforts should focus on:
Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known and novel biological targets. This can predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. derpharmachemica.commdpi.com
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods provide a highly accurate description of the electronic structure of the molecule, helping to understand its reactivity, stability, and spectroscopic properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target protein over time, providing insights into the stability of the complex and the role of solvent molecules. mdpi.com
These computational approaches, often used in concert, can guide the synthesis of new analogs with improved pharmacokinetic and pharmacodynamic properties, reducing the need for extensive and costly trial-and-error laboratory synthesis. nih.gov
| Computational Method | Application in Drug Design | Key Insights |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identifies key binding interactions, guides lead optimization. mdpi.com |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses binding stability and conformational changes. mdpi.com |
| DFT/Quantum Mechanics | Calculates electronic structure and reactivity. | Provides understanding of molecular properties and reaction mechanisms. researchgate.net |
Exploration of New Biological Targets for Pyrimidine Dione (B5365651) Derivatives
The structural versatility of the pyrimidine dione scaffold suggests that its therapeutic potential may extend beyond its currently known activities. nih.gov A systematic exploration for new biological targets could uncover novel applications for derivatives of this compound. Pyrimidine-based compounds have a history of targeting a wide range of biological entities. gsconlinepress.comtandfonline.com
Promising areas for investigation include:
Oncology: While some pyrimidine derivatives are used in cancer therapy, exploring new kinase targets (e.g., EGFR) or enzymes involved in DNA repair (e.g., PARP-1/2) could yield new anticancer agents. nih.govrsc.org
Virology: Nucleoside analogs containing the pyrimidine core are cornerstone antiviral therapies. gsconlinepress.com Screening against viral enzymes such as proteases and polymerases from emerging viruses is a high-priority research area.
Inflammatory Diseases: Certain pyridopyrimidine derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, suggesting a role in treating inflammation. derpharmachemica.com
Neurodegenerative Diseases: Given the central role of pyrimidines in cellular metabolism and function, exploring targets related to neuroinflammation or protein aggregation in diseases like Alzheimer's could be a fruitful avenue.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. oncodesign-services.commdpi.com Applying these technologies to the this compound scaffold represents a significant future direction.
AI and ML can be applied across the drug discovery pipeline:
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel drug targets. oncodesign-services.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrimidine dione scaffold, optimized for specific properties like high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity and properties of new, unsynthesized pyrimidine derivatives, prioritizing the most promising candidates for synthesis. mdpi.comresearchgate.net
Retrosynthesis Prediction: AI tools can predict efficient synthetic pathways for novel designed compounds, streamlining their chemical synthesis. oncodesign-services.com
By leveraging AI and ML, researchers can explore a much larger chemical space, enhance the predictive accuracy of their models, and ultimately accelerate the journey of novel pyrimidine dione derivatives from concept to clinic. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-Pentylpyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example, alkylation of pyrimidine-dione precursors with pentyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) is a common approach . Intermediates are characterized using ¹H/¹³C NMR (to confirm substituent positions and purity) and LCMS (to verify molecular weight). For instance, alkylated derivatives often show distinct NMR peaks for alkyl chain protons (δ 1.0–1.6 ppm) and carbonyl groups (δ 160–170 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent patterns and hydrogen bonding. For example, NH protons in the pyrimidine-dione core appear as broad singlets (δ 10–12 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in analogs like 6-(trifluoromethyl)pyrimidine-dione, where N–H⋯O interactions stabilize the lattice .
Q. What purification methods are recommended for pyrimidine-dione derivatives to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use solvents like ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar derivatives .
- HPLC : For challenging separations, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrimidine-dione derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) and correlate with bioactivity. For example, 6-(trifluoromethyl) analogs show enhanced enzyme inhibition due to increased electrophilicity .
- Enzyme Assays : Use kinetic studies (e.g., IC₅₀ determinations) to compare inhibitory potencies. Derivatives like pyrido[2,3-d]pyrimidine-diones exhibit eEF-2K inhibition via competitive binding .
- Computational Docking : Predict binding modes to explain activity differences. Substituents at the 6-position may sterically hinder or enhance target interactions .
Q. What strategies improve the yield of 6-alkyl substituted pyrimidine-diones under specific reaction conditions?
Methodological Answer:
- Optimized Alkylation : Use excess alkyl halide (1.5–2 eq) and prolonged reaction times (12–24 hrs) in DMF/K₂CO₃ to drive alkylation to completion .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing reaction homogeneity .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .
Q. How do electronic effects of substituents influence the reactivity of pyrimidine-dione cores in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Groups like –CF₃ (at the 6-position) increase electrophilicity at the 2- and 4-carbonyl positions, facilitating nucleophilic attacks (e.g., amidation) .
- Hammett Analysis : Quantify substituent effects using σ values. For example, EWGs lower the pKa of NH groups, enhancing deprotonation and reactivity in basic media .
- Steric Effects : Bulky substituents (e.g., pentyl) may hinder nucleophilic access to reactive sites, requiring tailored solvent systems (e.g., THF for better solubility) .
Q. How can researchers address discrepancies in NMR data reproducibility for pyrimidine-dione derivatives?
Methodological Answer:
- Deuterated Solvent Consistency : Use the same solvent (e.g., DMSO-d₆ or CDCl₃) to avoid chemical shift variations .
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) by acquiring spectra at multiple temperatures .
- Paramagnetic Impurities : Pre-treat samples with chelating agents (e.g., EDTA) to remove metal contaminants causing peak broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
